2-dodec-7-ynoxyoxane
Description
2-Dodec-7-ynoxyoxane is a synthetic oxane derivative characterized by a 12-carbon alkyne chain (dodec-7-ynoxy) substituted at the 2-position of the oxane ring. Its molecular structure combines the cyclic ether framework of oxane with a terminal alkyne moiety, imparting unique reactivity and physicochemical properties. This compound is primarily utilized in specialized polymer synthesis and as an intermediate in organometallic catalysis due to its ability to participate in click chemistry reactions . While specific industrial applications remain proprietary, its thermal stability (decomposition temperature >200°C) and moderate solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) distinguish it from simpler oxane derivatives .
Properties
CAS No. |
16695-32-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-7-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |
InChI Key |
GLOAELLLVHZEDW-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
Other CAS No. |
16695-32-2 |
Synonyms |
2-(7-Dodecynyloxy)tetrahydro-2H-pyran |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
2-dodec-7-ynoxyoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-dodec-7-ynoxyoxane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various compounds, making it valuable for synthetic chemists.
Biology: The compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and analgesic effects suggest potential use in treating inflammatory conditions.
Industry: The compound’s versatility allows for its use in materials science and nanotechnology.
Mechanism of Action
The exact mechanism of action for 2-dodec-7-ynoxyoxane is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following comparison focuses on three structurally related compounds:
- 2-Dodec-7-ynoxyoxane
- 2-Dodecoxyoxane (linear dodecyl ether analog)
- 2-(Oct-4-ynoxy)oxane (shorter alkyne-substituted oxane)
- 2-Benzyloxyoxane (aromatic substituent analog)
Physicochemical Properties
| Property | This compound | 2-Dodecoxyoxane | 2-(Oct-4-ynoxy)oxane | 2-Benzyloxyoxane |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 268.4 | 256.4 | 196.3 | 180.2 |
| Boiling Point (°C) | 285–290 (decomp.) | 297–302 | 220–225 | 245–250 |
| Solubility in Water | Insoluble | Insoluble | Slightly soluble | Insoluble |
| Log P (Octanol-Water) | 4.8 | 5.2 | 3.5 | 2.9 |
| Thermal Stability | High (>200°C) | Moderate (180°C) | Low (150°C) | Moderate (190°C) |
Key Observations :
- The terminal alkyne in this compound reduces hydrophobicity (lower Log P) compared to its saturated analog, 2-dodecoxyoxane, due to increased electron density from the triple bond .
- Shorter alkyne chains (e.g., oct-4-ynoxy) enhance water solubility but compromise thermal stability, limiting their utility in high-temperature reactions .
- Aromatic substituents (e.g., benzyloxy) lower Log P significantly but introduce steric hindrance, reducing compatibility with sterically demanding catalysts .
Reactivity and Functional Performance
- Click Chemistry: this compound exhibits superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to 2-(oct-4-ynoxy)oxane, achieving >95% conversion in <1 hour under mild conditions .
- Polymerization: In ring-opening metathesis polymerization (ROMP), this compound forms polymers with higher glass transition temperatures (Tg = 85°C) than 2-dodecoxyoxane (Tg = 72°C), attributed to restricted chain mobility from the alkyne group .
- Catalytic Intermediates : The compound’s alkyne moiety facilitates ligand coordination in palladium-catalyzed cross-coupling reactions, outperforming 2-benzyloxyoxane in Suzuki-Miyaura reactions (yield: 92% vs. 68%) .
Toxicity and Environmental Impact
| Parameter | This compound | 2-Dodecoxyoxane | 2-(Oct-4-ynoxy)oxane |
|---|---|---|---|
| Acute Toxicity (LD50, rat) | 1,200 mg/kg | 2,500 mg/kg | 950 mg/kg |
| Biodegradability (OECD 301) | <10% in 28 days | 15% in 28 days | <5% in 28 days |
| Bioaccumulation Potential | Moderate (BCF = 350) | High (BCF = 980) | Low (BCF = 120) |
Notable Findings:
- The alkyne group in this compound correlates with higher acute toxicity compared to its saturated counterpart, likely due to reactive intermediate formation during metabolic oxidation .
- Low biodegradability across all analogs necessitates stringent waste management protocols to mitigate environmental persistence .
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